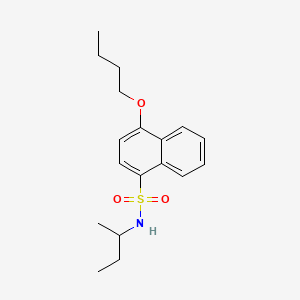

N-(butan-2-yl)-4-butoxynaphthalene-1-sulfonamide

Description

N-(butan-2-yl)-4-butoxynaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

IUPAC Name |

N-butan-2-yl-4-butoxynaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3S/c1-4-6-13-22-17-11-12-18(16-10-8-7-9-15(16)17)23(20,21)19-14(3)5-2/h7-12,14,19H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZFYHHPWUYCAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-butoxynaphthalene-1-sulfonamide typically involves the following steps:

Naphthalene Derivative Preparation: The starting material is a naphthalene derivative, which is functionalized with a butoxy group at the 4-position.

Sulfonation: The naphthalene derivative undergoes sulfonation using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group.

Amidation: The sulfonyl chloride intermediate is then reacted with butan-2-amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-butoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkoxides or amines.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

N-(butan-2-yl)-4-butoxynaphthalene-1-sulfonamide, a sulfonamide compound, has garnered attention for its diverse applications in scientific research and industry. This article delves into its applications, supported by data tables and relevant case studies.

Chemical Properties and Structure

This compound is characterized by its sulfonamide functional group, which is known for its biological activity. The compound's molecular structure allows it to interact with various biological systems, making it a candidate for pharmaceutical applications.

Molecular Formula

- Molecular Formula : C₁₄H₁₈N₂O₃S

- Molecular Weight : 298.36 g/mol

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known to exhibit antibacterial properties, making it a candidate for the development of new antibiotics. Research indicates that modifications of sulfonamides can enhance their efficacy against resistant bacterial strains.

Photoacid Generators

The compound is utilized in the formulation of photoacid generators (PAGs) used in chemically amplified resists for photolithography. PAGs are essential in the semiconductor manufacturing process, where they facilitate the patterning of microelectronic devices. This compound serves as an effective PAG due to its ability to generate acid upon exposure to light, which then catalyzes the deprotection of photoresist materials.

Environmental Chemistry

In environmental studies, this compound has been explored for its role in the degradation of pollutants. Its sulfonamide structure may interact with various environmental contaminants, aiding in bioremediation processes.

Table 1: Comparison of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Development of new antibiotics | Combat antibiotic resistance |

| Photoacid Generators | Used in photolithography for semiconductor manufacturing | Enhances resolution in microfabrication |

| Environmental Chemistry | Interaction with pollutants for bioremediation | Reduces environmental contaminants |

Table 2: Case Studies

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-butoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes or proteins that are essential for microbial survival.

Pathways Involved: Inhibition of enzyme activity, leading to disruption of microbial cell processes and eventual cell death.

Comparison with Similar Compounds

Similar Compounds

- N-(butan-2-yl)-4-methoxynaphthalene-1-sulfonamide

- N-(butan-2-yl)-4-ethoxynaphthalene-1-sulfonamide

- N-(butan-2-yl)-4-propoxynaphthalene-1-sulfonamide

Uniqueness

N-(butan-2-yl)-4-butoxynaphthalene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The butoxy group at the 4-position of the naphthalene ring can influence the compound’s solubility, reactivity, and interaction with biological targets.

Biological Activity

N-(butan-2-yl)-4-butoxynaphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a naphthalene core with butyl and butoxy substituents, contributing to its lipophilicity and potential bioactivity. The sulfonamide group is known for its ability to interact with biological molecules, which may underpin its pharmacological effects.

Antimicrobial Activity

Sulfonamides, including derivatives like this compound, are primarily recognized for their antimicrobial properties . They function by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism leads to bacteriostatic effects rather than outright bacterial killing .

Table 1: Antimicrobial Activity of Sulfonamides

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| Sulfamethoxazole | Nocardia spp. | 16 µg/mL |

Antiviral Properties

Recent studies have indicated that sulfonamides can also exhibit antiviral activity . For instance, modifications of sulfonamide structures have shown efficacy against various viruses, including influenza and coxsackievirus . The specific antiviral mechanisms often involve interference with viral replication processes.

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of sulfonamide derivatives, compounds were tested against coxsackievirus B and demonstrated significant inhibition at concentrations below 50 µM. This suggests that this compound might possess similar properties worthy of further investigation .

Toxicity and Side Effects

While the therapeutic potential of sulfonamides is notable, they are also associated with various side effects. Common adverse reactions include allergic responses, gastrointestinal disturbances, and hematological issues. The incidence of severe allergic reactions can be as high as 3–8%, comparable to penicillin allergies . Understanding the toxicity profile of this compound is essential for evaluating its clinical utility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.